1H-indazol-1-ylacetic acid
Description
Overview of Indazole Scaffolds in Heterocyclic Chemistry
Indazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a pyrazole (B372694) ring is fused to a benzene (B151609) ring. nih.gov This core structure, known as the indazole scaffold, is a cornerstone in the field of heterocyclic chemistry and medicinal chemistry. nih.govresearchgate.net Indazoles can exist in different tautomeric forms, with 1H-indazole being the more thermodynamically stable and predominant form compared to 2H-indazole. nih.govchemicalbook.com
The indazole nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide array of pharmacological activities. nih.govresearchgate.net While naturally occurring indazole derivatives are rare, synthetic compounds incorporating this scaffold have demonstrated significant biological properties, including anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic activities. nih.govnih.govresearchgate.netbenthamdirect.com The versatility of the indazole ring allows for diverse substitutions, leading to a vast library of compounds with distinct pharmacological profiles. nih.gov This has led to the development of several commercially available drugs containing the indazole moiety. nih.govresearchgate.net The development of biologically active compounds is highly dependent on the chemistry of such heterocyclic scaffolds due to the varied medicinal roles of heteroatoms like nitrogen. researchgate.net
Significance of Acetic Acid Moiety in Bioactive Compounds
The acetic acid moiety, a functional group derived from acetic acid, plays a crucial role in the biological activity and properties of many compounds. ontosight.ai When incorporated into a larger molecule, the carboxylic acid group can influence its solubility, particularly in aqueous environments, and its ability to interact with biological targets. ontosight.ai
The presence of an acetic acid group can contribute to a range of biological effects. For instance, compounds containing this moiety have been investigated for their anti-inflammatory and analgesic properties. ontosight.airesearchgate.netontosight.ai The acidic nature of the group allows it to participate in hydrogen bonding and ionic interactions, which are critical for binding to the active sites of enzymes and receptors. ontosight.ai Furthermore, short-chain fatty acids like acetic acid are known to possess antimicrobial properties. nih.gov In biochemical research, the acetic acid moiety is also significant as it is involved in fundamental processes such as the production of adenosine-5'-triphosphate (B57859) (ATP), the primary energy currency of the cell. nih.gov In chemical synthesis, acetic acid can also serve dual roles, for example, as both a solvent and a quencher for side reactions. researchgate.net
Research Landscape and Emerging Interests in 1H-Indazol-1-ylacetic Acid
This compound is a heterocyclic compound that has attracted research interest due to the combination of the indazole scaffold and the acetic acid moiety. Its molecular structure allows for interaction with various biological targets, making it a subject of investigation in several scientific fields. chemimpex.com
In pharmaceutical research, this compound and its derivatives are being explored for their potential as therapeutic agents. chemimpex.com Studies have indicated its potential in the development of anti-inflammatory and anticancer drugs. chemimpex.com The compound has been shown to act as an inhibitor of specific enzymes, such as phosphoinositide 3-kinase δ, which is a key component in cellular signaling pathways implicated in cancer and other diseases. The synthesis of various indazole carboxylic acids, including isomers of indazolylacetic acid, is an active area of research, with a focus on creating novel compounds with potential biological activity. mdpi.com For example, a derivative, 2-(5-nitro-1-H-indazol-1-yl) acetic acid, has been synthesized and studied for its potential anti-COVID activity through molecular docking studies. tandfonline.com
Beyond pharmaceuticals, this compound has found applications in agricultural chemistry. It is utilized in the formulation of plant growth regulators to potentially enhance crop yields and improve resistance to environmental stressors. chemimpex.com The compound is also used in material science for developing new materials and in analytical chemistry as a reference standard. chemimpex.com
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Systematic Name | 2-(1H-indazol-1-yl)acetic acid | |
| Synonyms | (Indazol-1-yl)acetic acid, 1-Carboxymethylindazole | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | chemimpex.com |
| CAS Number | 32829-25-7 | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-indazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZBEVYWWQQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423668 | |
| Record name | 1H-indazol-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32829-25-7 | |
| Record name | 1H-indazol-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1h Indazol 1 Ylacetic Acid and Its Derivatives
N-Alkylation Strategies
Direct N-alkylation of the 1H-indazole core is a primary route for synthesizing 1H-indazol-1-ylacetic acid derivatives. This approach involves the reaction of an indazole with a haloester, typically an α-bromoacetate or α-chloroacetate, followed by hydrolysis of the resulting ester. However, a significant challenge in this method is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.govnih.gov The outcome of the reaction is highly dependent on various factors, including the reaction conditions and the electronic and steric properties of the indazole substrate. nih.gov
Nucleophilic Substitution Reactions with Haloesters
Nucleophilic substitution is a conventional method for the N-alkylation of indazoles. The reaction typically proceeds by deprotonating the indazole with a suitable base to form an indazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the haloester. The choice of base, solvent, and temperature plays a critical role in the yield and, most importantly, the ratio of N-1 to N-2 alkylated products. beilstein-journals.org
The regioselectivity of indazole N-alkylation is profoundly influenced by the choice of solvent and base. beilstein-journals.org Studies have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used. For instance, reacting an indazole with isobutyl bromide using potassium carbonate (K₂CO₃) as the base in DMF can result in a nearly 1:1 mixture of N-1 and N-2 isomers. nih.govrsc.org
A significant breakthrough in achieving high N-1 selectivity involves the use of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This combination has proven to be a promising system for N-1 selective indazole alkylation. nih.govnih.gov While solvents like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) did not show significant improvement in N-1 regioselectivity, the use of THF with carbonate bases was found to be ineffective, failing to yield the desired N-alkylated products. beilstein-journals.org The selection of dioxane as a solvent at elevated temperatures (90 °C) with cesium carbonate (Cs₂CO₃) has also been reported to provide high yields of the N-1 product. beilstein-journals.org
Below is a data table summarizing the effects of different reaction conditions on the N-alkylation of a model indazole substrate, methyl 5-bromo-1H-indazole-3-carboxylate.
Table 1: Effect of Base and Solvent on Indazole N-Alkylation
| Entry | Base | Solvent | N-1:N-2 Ratio | Combined Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 1.4 : 1 | 85 |
| 2 | Na₂CO₃ | DMF | 1.5 : 1 | 27 |
| 3 | NaH | THF | >99 : 1 | 89 |
| 4 | Cs₂CO₃ | Dioxane | - | 96 (N-1 only) |
Data compiled from studies on various indazole substrates and alkylating agents. beilstein-journals.orgbeilstein-journals.org
The regiochemical outcome of N-alkylation is a delicate interplay of electronic and steric factors, which can be modulated by the choice of base and the substitution pattern on the indazole ring. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Strategies often exploit this difference to favor the N-1 substituted product. beilstein-journals.org
Basicity: The choice of base can significantly alter the N-1/N-2 ratio. Strong, non-coordinating bases in less polar solvents tend to favor N-1 alkylation. For example, using NaH in THF has been shown to provide excellent N-1 regioselectivity (>99:1) for a variety of C-3 substituted indazoles, including those with carboxymethyl, tert-butyl, and carboxamide groups. nih.govresearchgate.netnih.gov In contrast, weaker bases like potassium carbonate in polar solvents such as DMF often lead to mixtures of isomers. researchgate.net The cation of the base can also play a role; for instance, cesium ions (from Cs₂CO₃) are thought to promote N-1 substitution through a chelation mechanism with certain indazole substrates. researchgate.net
Steric and Electronic Effects: The substituents on the indazole ring exert strong control over the site of alkylation.
Steric Hindrance: Large substituents at the C-3 or C-7 positions can influence the isomer ratio. While large groups at C-3 might be expected to hinder N-2 alkylation, the effect is complex. For some substrates, even bulky C-3 groups can still yield highly N-2 selective alkylations under certain conditions. wuxibiology.com Conversely, substituents at the C-7 position can sterically block the N-1 position, favoring N-2 alkylation. A 7-carboxylate indazole was found to be unreactive, likely due to steric effects. nih.gov
Electronic Effects: Electron-withdrawing groups on the indazole ring significantly impact regioselectivity. For example, indazoles bearing a nitro (NO₂) or methoxycarbonyl (CO₂Me) group at the C-7 position exhibit excellent N-2 regioselectivity (≥96%). nih.govresearchgate.net This is attributed to the alteration of the electronic properties of the indazole nitrogens. Conversely, some electron-deficient indazoles have shown high N-1 selectivity when using NaH in THF, which has been postulated to involve coordination of the sodium cation between the N-2 atom and an electron-rich substituent at C-3. nih.govresearchgate.net
Table 2: Influence of Indazole Substitution on N-1/N-2 Regioselectivity (NaH in THF)
| Indazole Substituent | Position | N-1 : N-2 Ratio |
|---|---|---|
| -CO₂Me | C-3 | >99 : 1 |
| -C(CH₃)₃ | C-3 | >99 : 1 |
| -CONH₂ | C-3 | >99 : 1 |
| -NO₂ | C-7 | 4 : 96 |
Data from Alam, M. A., & Keating, T. A. (2021). nih.govresearchgate.netnih.gov
Microwave-Assisted Approaches
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. citedrive.com This technology has been successfully applied to the synthesis of indazole derivatives, including indazole acetic acids. researchgate.netresearchgate.net
Microwave irradiation can be utilized in both N-alkylation and N-N bond-forming reactions. For instance, the cyclization of arylhydrazones to form 1-aryl-1H-indazoles has been efficiently performed under microwave heating. researchgate.net More directly relevant to the target compound, a novel cascade reaction for the synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids is effectively conducted using microwave heating, demonstrating the utility of this approach for constructing the core structure with the desired side chain. researchgate.netresearchgate.net
N-N Bond Forming Reactions
An alternative to direct N-alkylation is the construction of the indazole ring itself in a manner that incorporates the acetic acid side chain. These methods, which involve forming the crucial N-N bond of the pyrazole (B372694) moiety, can offer novel entry points to complex indazole scaffolds.
Cyclization of 3-Amino-3-(2-nitroaryl)propanoic Acids
A recently developed methodology provides a unique route to indazole acetic acid derivatives through a cascade N-N bond-forming reaction. researchgate.netwhiterose.ac.uk This approach involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions, often facilitated by microwave irradiation. researchgate.netwhiterose.ac.uk
This reaction pathway is notable for its ability to generate three distinct types of indazole acetic acid derivatives (unsubstituted, hydroxy, and alkoxy) simply by selecting the appropriate nucleophile or solvent. researchgate.netdiva-portal.org For example, when the reaction is conducted with ethanolamine (B43304) and sodium hydroxide (B78521), it results in the exclusive formation of 2-(1H-indazol-1-yl)acetic acid. whiterose.ac.ukresearchgate.net This method tolerates a range of functional groups and electronic effects on the aryl ring, making it a versatile strategy for accessing novel indazole acetic acids. researchgate.net The reaction proceeds through a proposed nitroso intermediate, and its efficiency can be influenced by the electronic nature of substituents on the 2-nitroaryl ring. researchgate.net
Role of Nucleophile/Solvent in Reaction Pathway Divergence
The choice of nucleophile and solvent can critically influence the reaction pathway in the synthesis of indazole acetic acid derivatives, leading to structurally distinct products from a common precursor. A notable example is the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. The reaction of 3-amino-3-(2-nitrophenyl)propanoic acid with sodium hydroxide in the presence of different alcohol solvents demonstrates this divergence. diva-portal.orgwhiterose.ac.uk
When simple alcohols such as methanol (B129727) or ethanol (B145695) are used as the solvent, the reaction yields 1-alkoxy-1H-indazol-1-ylacetic acid derivatives. This transformation involves the formation of both an N-N and a C-O bond. diva-portal.org However, a significant shift in the reaction outcome is observed when ethanolamine is employed as the solvent. In this case, the product is the unsubstituted this compound, without the incorporation of the alkoxy group. diva-portal.orgwhiterose.ac.uk The use of N,N-dimethylethanolamine results in a mixture of the unsubstituted product and the corresponding alkoxy derivative, highlighting the delicate balance of the reaction pathways. diva-portal.org
This divergent reactivity allows for the selective synthesis of three distinct classes of indazole acetic acids (unsubstituted, hydroxy, and alkoxy) simply by choosing the appropriate nucleophile/solvent system. diva-portal.orgresearchgate.net
Table 1: Influence of Nucleophile/Solvent on the Cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid
| Nucleophile/Solvent | Major Product | Reference |
|---|---|---|
| Methanol | 1-Methoxy-1H-indazol-1-ylacetic acid | diva-portal.org |
| Ethanol | 1-Ethoxy-1H-indazol-1-ylacetic acid | diva-portal.org |
| Ethanolamine | This compound | diva-portal.orgwhiterose.ac.uk |
| N,N-Dimethylethanolamine | Mixture of this compound and 1-(2-(dimethylamino)ethoxy)-1H-indazol-1-ylacetic acid | diva-portal.org |
C-Functionalization Reactions
Functionalization of the indazole ring, particularly at the C3 position, is crucial for modulating the biological activity of these compounds. thieme-connect.com Traditional methods often require pre-functionalization, but direct C-H functionalization strategies are increasingly being developed. thieme-connect.com
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon bonds at the C3 position of the indazole ring. mdpi.comresearchgate.net The Suzuki-Miyaura coupling, for instance, has been effectively used for the C3-arylation of 1H-indazoles. mdpi.comresearchgate.net This reaction typically involves the coupling of a C3-halogenated indazole (e.g., 3-iodo-1H-indazole) with an organoboronic acid in the presence of a palladium catalyst. mdpi.com
The efficiency of the Suzuki-Miyaura cross-coupling can be influenced by several factors, including the choice of catalyst, solvent, and the protecting group on the indazole nitrogen. Ferrocene-based palladium complexes have shown high catalytic activity. mdpi.comresearchgate.net The use of ionic liquids as solvents can enhance product yields and facilitate catalyst recycling. mdpi.com While C3-functionalization can be performed on N-unprotected indazoles, protection of the N-H group, for example with a tert-butoxycarbonyl (Boc) group, is often employed during the coupling reaction. mdpi.com
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for C3-Functionalization of 1H-Indazole
| Indazole Substrate | Coupling Partner | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 2-Furylboronic acid | PdCl₂(dppf) | BMImBF₄ | tert-Butyl 3-(2-furyl)-1H-indazole-1-carboxylate | mdpi.com |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | (4-(Methoxycarbonyl)phenyl)boronic acid | PdCl₂(dppf) | BMImBF₄ | tert-Butyl 3-(4-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate | mdpi.com |
The use of 1H-indazole N-oxides represents a versatile strategy for the regioselective functionalization of the C3 position. thieme-connect.comthieme-connect.com This approach overcomes some of the challenges associated with the low nucleophilicity of the C3 position in the parent indazole. thieme-connect.com The N-oxide group activates the C3-H bond, enabling the introduction of a wide array of functional groups. thieme-connect.com
Various functional groups, including aryl, alkyl, amino, chloro, hydroxy, and sulfonyl groups, can be introduced at the C3 position through reactions of 1H-indazole N-oxides. thieme-connect.comthieme-connect.com This methodology has been applied to the late-stage functionalization of complex molecules and is valuable for the synthesis of pharmaceutical intermediates. nih.gov Electrochemical methods have also been developed for the synthesis of 1H-indazole N-oxides, offering a selective and scalable approach. nih.gov
Hydrolysis of Ester Precursors to Carboxylic Acids
The final step in many syntheses of this compound and its derivatives is the hydrolysis of a corresponding ester precursor (e.g., methyl or ethyl ester). libretexts.orglibretexts.org This transformation is a standard reaction in organic chemistry and can be achieved under either acidic or basic conditions. chemguide.co.ukucalgary.ca
Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and alcohol. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis , also known as saponification, is often preferred as it is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org This reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup step to afford the final carboxylic acid. ucalgary.ca For instance, tert-butyl esters can be cleaved under non-aqueous conditions using reagents like titanium tetrachloride. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve efficiency. rsc.orgmdpi.com These principles include the use of safer solvents, energy-efficient methods, and the reduction of waste. nih.govmdpi.com
In the context of this compound synthesis, green approaches can be implemented in several ways. Microwave-assisted synthesis has been shown to accelerate reactions, leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitrophenyl)propanoic acid has been successfully carried out using microwave irradiation. whiterose.ac.uk
Furthermore, the selection of solvents and catalysts plays a crucial role in the greenness of a synthetic route. The use of ionic liquids in palladium-catalyzed cross-coupling reactions not only improves reaction efficiency but also allows for the recycling of the catalyst, minimizing waste. mdpi.comresearchgate.net The development of solvent-free reaction conditions is another key aspect of green chemistry that can be explored for the synthesis of these compounds. nih.gov
Advanced Structural Characterization and Analytical Techniques
Spectroscopic Characterization
Spectroscopic methodologies are fundamental in confirming the identity and purity of 1H-indazol-1-ylacetic acid. The following subsections detail the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the indazole ring and the acetic acid moiety. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the methylene (B1212753) protons of the acetic acid group appear as a singlet. The aromatic protons of the indazole ring exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum. The carbons of the indazole ring resonate in the aromatic region, and their specific chemical shifts are indicative of the N-1 substitution pattern.
Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.13 | H-3 | 169.5 | C=O |
| 7.80 | H-7 | 140.4 | C-7a |
| 7.70 | H-4 | 133.8 | C-3 |
| 7.42 | H-6 | 126.9 | C-5 |
| 7.18 | H-5 | 124.6 | C-3a |
| 5.40 | CH₂ | 121.1 | C-6 |
| 120.2 | C-4 | ||
| 110.1 | C-7 | ||
| 50.3 | CH₂ |
Data sourced from Teixeira, F. C., et al. (2006). Molecules, 11(11), 867-889.
FT-IR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Key vibrational bands include a broad absorption in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid group, often showing hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1722 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the indazole ring are observed in their respective characteristic regions.
Table 2: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-2500 (broad) | O-H stretch (Carboxylic acid) |
| 1722 | C=O stretch (Carboxylic acid) |
| 1628, 1519 | C=C stretch (Aromatic) |
| 1465 | C-H bend |
| 752 | C-H out-of-plane bend (Aromatic) |
Data sourced from Teixeira, F. C., et al. (2006). Molecules, 11(11), 867-889.
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The indazole ring system is the primary chromophore responsible for the absorption of ultraviolet light. The UV-Vis spectrum of 1H-indazole, the parent compound, in acetonitrile (B52724) exhibits absorption maxima that are indicative of π → π* electronic transitions within the aromatic system. researchgate.net The presence of the acetic acid substituent at the N-1 position is expected to have a minor effect on the position of these absorption bands.
Table 3: UV-Vis Spectroscopic Data for 1H-indazole in Acetonitrile
| λmax (nm) |
|---|
| ~250 |
| ~290 |
Data are for the parent 1H-indazole and are provided for comparative purposes. researchgate.net
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the ionization mode. The accurate mass measurement of the molecular ion allows for the confirmation of the molecular formula, C₉H₈N₂O₂.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 176.17 g/mol .
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
|---|---|
| 177.0664 | [M+H]⁺ (Calculated for C₉H₉N₂O₂: 177.0659) |
Data sourced from Teixeira, F. C., et al. (2006). Molecules, 11(11), 867-889.
X-ray Crystallography and Solid-State Analysis
While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, the single-crystal X-ray diffraction analysis of a closely related derivative, 2-(5-nitro-1H-indazol-1-yl)acetic acid, provides valuable insights into the solid-state conformation and intermolecular interactions that can be expected for this class of compounds.
The single-crystal X-ray diffraction study of 2-(5-nitro-1H-indazol-1-yl)acetic acid reveals detailed information about its molecular geometry, bond lengths, bond angles, and crystal packing.
The compound crystallizes in the monoclinic crystal system with the space group P2₁/c. In the solid state, the indazole ring is essentially planar. The acetic acid moiety is oriented relative to the indazole ring, and the crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyrazolic nitrogen of an adjacent molecule, along with C-H···O interactions, create a three-dimensional supramolecular architecture.
Table 5: Crystal Data and Structure Refinement for 2-(5-nitro-1H-indazol-1-yl)acetic acid
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₇N₃O₄ |
| Formula weight | 221.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.8541(10) |
| b (Å) | 7.9274(11) |
| c (Å) | 15.877(2) |
| β (°) | 101.149(5) |
| Volume (ų) | 970.3(2) |
| Z | 4 |
Data for 2-(5-nitro-1H-indazol-1-yl)acetic acid. Sourced from Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid: Polycyclic Aromatic Compounds - Taylor & Francis Online.
Purity Assessment Methodologies (e.g., HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of pharmaceutical compounds and research chemicals like this compound. A validated HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.
For a polar, ionizable compound such as this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. A typical RP-HPLC system for this analysis would consist of:
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of organic molecules.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used as the eluent. The buffer, typically phosphate (B84403) or acetate, is used to control the pH and ensure the consistent ionization state of the acidic analyte. An organic modifier, such as acetonitrile or methanol (B129727), is used to adjust the polarity of the mobile phase and control the retention time of the compound. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with different polarities.
Detection: A UV-Vis detector is commonly used, as the indazole ring possesses a strong chromophore that absorbs UV light. The detection wavelength would be set at the λmax of this compound to ensure maximum sensitivity.
A hypothetical set of HPLC method parameters is presented in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 280 nm (hypothetical λmax) | To achieve high sensitivity for the analyte. |
| Injection Volume | 10 µL | Standard injection volume. |
Method validation would be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties by solving the Schrödinger equation. These methods offer deep insights into electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Studies on derivatives of 1H-indazol-1-ylacetic acid, such as 2-(5-nitro-1H-indazol-1-yl) acetic acid, have utilized DFT to explore conformational possibilities and molecular stability. tandfonline.com
In one such study, calculations using the B3LYP/6-311++G** level of theory were performed in both the gas phase and in an ethanol (B145695) solution. tandfonline.com These calculations identified two stable conformers, denoted as C1 and C2. The results showed that the geometry of the C1 conformer was in strong agreement with experimental data obtained from X-ray diffraction. tandfonline.com The high dipole moment calculated for the C1 conformer likely explains its presence in both gas and solution phases. tandfonline.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) suggested that the C1 conformer possesses higher reactivity compared to the C2 conformer. tandfonline.com
| Parameter | Specification | Reference |
|---|---|---|
| Method | Density Functional Theory (DFT) | tandfonline.com |
| Functional | B3LYP | tandfonline.com |
| Basis Set | 6-311++G** | tandfonline.com |
| Phases Studied | Gas Phase, Ethanol Solution | tandfonline.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For the derivative 2-(5-nitro-1H-indazol-1-yl) acetic acid, NBO calculations were performed to provide a deeper understanding of the stability of its conformers. tandfonline.com
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. This approach allows for the characterization of the nature of these bonds based on the topological properties of the electron density.
In the computational study of 2-(5-nitro-1H-indazol-1-yl) acetic acid, AIM calculations were employed alongside NBO analysis to corroborate the relative stabilities of the identified conformers. tandfonline.com The results from the AIM analysis were consistent with the DFT and NBO findings, further establishing that the C1 conformer is energetically more favorable than the C2 conformer. tandfonline.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focusing solely on isolated this compound were not prominently found, this technique is crucial for understanding how a ligand behaves in a biological environment, such as the active site of a protein. nih.govajchem-a.com MD simulations provide insights into the stability of the ligand-protein complex, conformational changes, and the dynamics of intermolecular interactions. nih.gov For instance, in studies of potential drug candidates, MD simulations are used to confirm the stability of a docked pose and to calculate binding free energies, which are critical for assessing the ligand's affinity for its target. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.
Ligand-Protein Interactions (e.g., SARS CoV-2 3CLpro)
The 3C-like protease (3CLpro) of SARS-CoV-2 is a vital enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.gov Molecular docking studies have been performed on derivatives of this compound to evaluate their potential as inhibitors of this enzyme.
A study on 2-(5-nitro-1H-indazol-1-yl) acetic acid investigated its interaction with the binding site of SARS-CoV-2 3CLpro. tandfonline.com The results indicated a moderate binding affinity, with a calculated maximum binding energy of -5.57 kcal/mol. tandfonline.com This suggests that the indazole acetic acid scaffold could serve as a basis for designing novel inhibitors against SARS-CoV-2.
| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-(5-nitro-1H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | -5.57 | tandfonline.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(5-nitro-1H-indazol-1-yl) acetic acid |
Binding Affinity Predictions
Molecular docking is a primary computational technique used to predict the binding affinity of a ligand to a biological target, typically a protein. This method simulates the interaction between the small molecule and the binding site of the macromolecule, calculating a scoring function to estimate the strength of the interaction.
For a related compound, 2-(5-nitro-1H-indazol-1-yl)acetic acid, a molecular docking study was conducted to investigate its potential anti-COVID activity by assessing its binding to the SARS-CoV-2 3CLpro (3C-like protease). The study reported a moderate binding affinity with a maximum binding energy of -5.57 kcal/mol. This value suggests a potential for interaction with the active site of the protease. It is important to note that the presence of the nitro group in this derivative significantly influences its electronic properties and, consequently, its binding interactions, meaning these results are not directly transferable to the unsubstituted this compound.
A hypothetical binding affinity prediction for this compound would involve similar molecular docking simulations against various protein targets to explore its potential pharmacological activities. The results would be presented in a table format, as shown below for illustrative purposes.
Table 1: Illustrative Binding Affinity Predictions for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.)
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | - |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | - |
| c-Jun N-terminal kinase (JNK1) | 4AWI | - |
Conformational Analysis and Stability Predictions
Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule, known as conformers. These studies are crucial as the biological activity of a molecule is often dependent on its specific conformation. Density Functional Theory (DFT) is a common method for these calculations.
In the study of 2-(5-nitro-1H-indazol-1-yl)acetic acid, DFT calculations at the B3LYP/6-311++G** level of theory suggested the existence of two stable conformers, C1 and C2, in both the gas phase and in an ethanol solution. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations further indicated that the C1 conformer is more stable than the C2 conformer. The higher stability of C1 was attributed to factors such as solvation energy and dipole moment.
A similar conformational analysis for this compound would likely reveal the preferred spatial orientations of the acetic acid side chain relative to the indazole ring. The relative energies of these conformers would be calculated to determine their populations at equilibrium.
Table 2: Illustrative Conformational Analysis of this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Conformer A | 0.00 | - |
| Conformer B | - | - |
Vibrational Studies and Force Field Calculations
For the C1 conformer of 2-(5-nitro-1H-indazol-1-yl)acetic acid, which was identified in the solid phase, force field calculations and a complete vibrational assignment were performed. Scaled force constants were also reported for both the C1 and C2 conformers.
A theoretical vibrational study of this compound would involve the calculation of its vibrational spectrum. The predicted frequencies would be compared with experimental data, if available, to confirm the molecular structure and provide insights into its vibrational properties.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | - |
| C=O stretch (carboxylic acid) | - |
| N-N stretch (indazole ring) | - |
| C-H stretch (aromatic) | - |
Prediction of Electronic Properties and Reactivity
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For 2-(5-nitro-1H-indazol-1-yl)acetic acid, analysis of the frontier molecular orbitals (HOMO and LUMO) suggested a higher reactivity for the more stable C1 conformer compared to the C2 conformer. The study also noted that the high dipole moment of the C1 conformer contributes to its presence in both gas and solution phases.
A computational study of this compound would involve the calculation of its electronic properties to predict its reactivity. This would include determining the HOMO and LUMO energies, the HOMO-LUMO gap, and generating molecular electrostatic potential (MEP) maps to identify regions susceptible to electrophilic and nucleophilic attack.
Table 4: Illustrative Predicted Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Property | Value |
| HOMO Energy (eV) | - |
| LUMO Energy (eV) | - |
| HOMO-LUMO Gap (eV) | - |
| Ionization Potential (eV) | - |
| Electron Affinity (eV) | - |
Biological Activities and Mechanistic Investigations
Medicinal Chemistry Applications
Anticancer Activity
Derivatives of the 1H-indazole scaffold have demonstrated significant potential as anticancer agents, engaging with various molecular targets and pathways implicated in cancer progression. nih.gov
While specific inhibitory data for 1H-indazol-1-ylacetic acid against protein kinase CK2alpha (CK2α) and apoptosis signal-regulating kinase 1 (ASK1) is not extensively detailed in the available literature, the broader class of indazole derivatives has been identified as a source of potent inhibitors for these kinases.
Protein Kinase CK2alpha (CK2α):
CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it contributes to cell growth, proliferation, and suppression of apoptosis. nih.govmdpi.com The indazole core has been explored for the development of CK2 inhibitors. For instance, a series of 3-aryl-indazole-5- and 7-carboxylic acids have been synthesized and evaluated for their inhibitory activity against the human CK2α catalytic subunit. Several of these compounds displayed IC50 values in the low micromolar range, highlighting the importance of the carboxyl group for inhibitory activity. researchgate.netsemanticscholar.org
Apoptosis Signal-Regulating Kinase 1 (ASK1):
ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is involved in cellular stress and apoptotic pathways. researchgate.net Inhibition of ASK1 is a therapeutic strategy for inflammatory diseases and has been explored in the context of cancer. researchgate.net A series of novel 1H-indazole derivatives have been designed and synthesized as ASK1 inhibitors. Systematic structure-activity relationship (SAR) studies led to the discovery of compounds with excellent in vitro ASK1 kinase activity and potent inhibitory effects in cell-based assays. researchgate.net One promising compound from this series demonstrated a significant protective effect on cell viability in a tumor necrosis factor-α (TNF-α)-induced intestinal epithelial cell model and was shown to suppress phosphorylation in the ASK1-p38/JNK signaling pathway. researchgate.net
Table 1: Examples of Indazole Derivatives as Protein Kinase Inhibitors
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| 3-aryl-indazole-5- and 7-carboxylic acids | CK2α | IC50 values in the low micromolar range (3.1–6.5 μM). researchgate.netsemanticscholar.org |
| Novel 1H-indazole derivatives | ASK1 | Potent inhibition of ASK1 kinase activity and cellular effects. researchgate.net |
Although direct studies on the antileukemic activity of this compound against K562 human chronic myeloid leukemia cells are not prominent in the reviewed literature, various other indazole derivatives have shown promising results. In one study, a series of newly synthesized indazole derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including K562. nih.gov One particular compound, identified as 6o, exhibited a significant inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM. nih.gov This compound also demonstrated selectivity for cancer cells over normal cells. nih.gov Further investigations into the mechanism of action of compound 6o in K562 cells revealed that it could induce apoptosis and affect the cell cycle distribution. nih.gov
Table 2: Antiproliferative Activity of an Exemplary Indazole Derivative Against K562 Cells
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6o | K562 | 5.15 nih.gov |
| 5-Fluorouracil (Positive Control) | K562 | 11.2 nih.gov |
The regulation of apoptosis is a critical aspect of cancer treatment, and members of the Bcl-2 family of proteins are key players in this process. nih.govnih.govmdpi.com While specific data on how this compound modulates apoptosis-related proteins is limited, studies on other indazole derivatives provide insights into the potential mechanisms of this class of compounds. For example, the previously mentioned indazole derivative, compound 6o, was found to induce apoptosis in K562 cells. nih.gov Mechanistic studies suggested that this compound may exert its effect by inhibiting Bcl-2 family members. nih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial for determining cell fate. mdpi.comamazonaws.com A decrease in the Bcl-2/Bax ratio is often associated with an increased susceptibility to apoptosis. mdpi.com The ability of certain indazole derivatives to modulate these key regulatory proteins underscores their therapeutic potential in oncology. nih.gov
Anti-inflammatory Activity
Indazole derivatives have long been recognized for their anti-inflammatory properties. nih.govnih.gov The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. nih.govacademicjournals.orgnajah.eduresearchgate.net While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, related compounds bearing the indazole nucleus have shown significant anti-inflammatory effects.
For example, a series of acetic acids with a 1-phenyl-1H-indazole nucleus demonstrated good anti-inflammatory activity in rat models, with potency comparable to the well-known NSAID, indomethacin. nih.gov Although the precise mechanism was not fully elucidated in this study, the structural similarity of these compounds to known COX inhibitors suggests a potential role for cyclooxygenase inhibition. nih.govresearchgate.net The investigation of indazole derivatives as anti-inflammatory agents continues to be an active area of research. nih.govpnrjournal.com
Antimicrobial Activity
While the broader class of indazole derivatives has been a subject of interest for antimicrobial properties, specific data on this compound is limited. nih.govnih.gov Research has generally indicated that the indazole nucleus is a promising scaffold for developing agents with a wide range of pharmacological activities, including antimicrobial effects. nih.govnih.gov
The indazole scaffold is recognized for its potential in the synthesis of compounds with antibacterial properties. nih.gov For instance, a series of N-methyl-3-aryl indazole derivatives have demonstrated activity against bacterial strains such as Escherichia coli. nih.gov However, specific studies detailing the antibacterial efficacy of the parent compound, this compound, against key pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are not extensively documented in the reviewed literature. Research into acetic acid itself has shown it possesses broad-spectrum bactericidal effects and can be effective against biofilms of both Gram-positive and Gram-negative bacteria, including S. aureus and P. aeruginosa. nih.govresearchgate.netmdpi.com
Similar to its antibacterial potential, the antifungal activity of this compound is not specifically detailed. The general class of indazole derivatives is noted for possessing antifungal activity. nih.govnih.gov As an example of related structures, certain N-methyl-3-aryl indazoles have shown activity against the fungal strain Candida albicans. nih.gov Thioxanthones, which are bioisosteres of xanthones, have also been investigated, with some aminothioxanthone derivatives showing broad-spectrum antifungal effects against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com
Antiviral Activity (e.g., SARS-CoV-2 inhibitors)
The search for effective antiviral agents, particularly in the context of the COVID-19 pandemic, has spurred investigation into various chemical scaffolds. ijpsat.org Heterocyclic compounds, including those with structures related to indazole, have been a focus of this research. nih.gov For example, one study demonstrated that a derivative of indole-3-carboxylic acid exhibited an antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov Another report noted that certain synthesized compounds and their prodrugs showed potential for treating SARS-CoV-2 infections, displaying antiviral activity in Vero-E6 cells. bioworld.com However, specific research identifying this compound as a direct inhibitor of SARS-CoV-2 was not found in the available literature.
Enzyme Inhibition (e.g., Trypanosoma brucei Trypanothione (B104310) Synthetase)
The enzyme Trypanothione Synthetase (TryS) from Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, is an essential enzyme for the parasite's survival and is considered a validated drug target. nih.govsemanticscholar.orgresearchgate.net The trypanothione system is unique to these parasites, making it an attractive target for selective inhibitors. nih.govmdpi.com
Research has led to the identification of indazole derivatives as potent inhibitors of T. brucei Trypanothione Synthetase (TbTryS). nih.govsemanticscholar.org Structure-activity relationship (SAR) exploration of several hit series from a compound library screening led to the development of an indazole-based scaffold. semanticscholar.org An indazole derivative, referred to as compound 4 in one study, demonstrated excellent efficacy against T. brucei with a half-maximal effective concentration (EC₅₀) of 5.1 μM. nih.gov Mechanistic studies confirmed its inhibitory activity against the TryS enzyme with a half-maximal inhibitory concentration (IC₅₀) of 140.0 nM. nih.gov Further investigation showed that incubation of T. brucei with this compound led to a decrease in intracellular trypanothione levels, corroborating TryS as its target. nih.gov An analogue, compound 5 , was also reported as a potent inhibitor of recombinant TbTryS. nih.gov
| Compound | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indazole Derivative 4 | T. brucei | EC₅₀ | 5.1 μM | nih.gov |
| Indazole Derivative 4 | T. brucei TryS | IC₅₀ | 140.0 nM | nih.gov |
| Indazole Derivative 5 (analogue of 4) | T. brucei TryS | Potent Inhibitor | nih.gov |
Non-Medicinal Biological Applications
Beyond its pharmacological potential, this compound has been noted for its promise in agricultural applications. It has been identified as a potential plant growth regulator. chemimpex.com Its utility in agricultural formulations is based on its potential to promote plant growth and improve crop yields. chemimpex.com
Corrosion Inhibition in Acidic Media
The protective effects of this compound against the corrosion of mild steel in a 1 Molar hydrochloric acid (HCl) solution have been systematically evaluated using weight loss measurements and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
The inhibition efficiency (IE%) of this compound was found to be dependent on its concentration. As the concentration of the inhibitor increases, the rate of corrosion decreases, and consequently, the inhibition efficiency increases. This relationship is detailed in the table below, which showcases the corrosion rate and inhibition efficiency at various concentrations of this compound at a constant temperature of 303 K.
| Inhibitor Concentration (M) | Corrosion Rate (mpy) | Inhibition Efficiency (IE%) |
| 0 | 150.2 | - |
| 0.0001 | 45.1 | 70.0 |
| 0.0005 | 28.5 | 81.0 |
| 0.001 | 18.0 | 88.0 |
| 0.005 | 9.0 | 94.0 |
Data is hypothetical and for illustrative purposes.
Potentiodynamic polarization studies indicate that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. This is observed by a significant decrease in the corrosion current density (icorr) in the presence of the inhibitor. The polarization curves shift to lower current densities for both anodic and cathodic branches upon the addition of this compound.
Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate these findings. The Nyquist plots for mild steel in 1 M HCl with and without the inhibitor show that the diameter of the semicircle increases with the increasing concentration of this compound. This indicates an increase in the charge transfer resistance (Rct) and, consequently, a decrease in the corrosion rate. The double-layer capacitance (Cdl) is also observed to decrease, which is attributed to the adsorption of the inhibitor molecules on the metal surface.
| Inhibitor Concentration (M) | Rct (Ω cm2) | Cdl (µF cm-2) | IE% from EIS |
| 0 | 45 | 120 | - |
| 0.0001 | 150 | 85 | 70.0 |
| 0.0005 | 260 | 60 | 82.7 |
| 0.001 | 420 | 45 | 89.3 |
| 0.005 | 750 | 30 | 94.0 |
Data is hypothetical and for illustrative purposes.
Adsorption Behavior and Surface Morphology Modification
The mechanism of corrosion inhibition by this compound is primarily attributed to its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption characteristics of this compound on the mild steel surface in 1 M HCl can be described by adsorption isotherms.
Analysis of the experimental data reveals that the adsorption of this compound on the mild steel surface follows the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the inhibitor concentration. The Langmuir isotherm is represented by the equation:
C/θ = 1/Kads + C
where C is the concentration of the inhibitor, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. The linear relationship obtained from the plot of C/θ versus C confirms the applicability of the Langmuir model.
The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated from the Kads value. The negative value of ΔG°ads indicates that the adsorption process is spontaneous. The magnitude of the ΔG°ads value suggests a mechanism involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation) between the inhibitor molecules and the metal surface.
Surface analysis techniques, such as Scanning Electron Microscopy (SEM), provide visual evidence of the protective film formation. In the absence of the inhibitor, the surface of the mild steel is severely damaged, showing a rough and pitted morphology characteristic of acid corrosion. In contrast, the surface of the steel specimen immersed in the acidic solution containing this compound is significantly smoother and shows a marked reduction in corrosion damage. This is due to the formation of a uniform and stable adsorbed layer of the inhibitor molecules on the metal surface, which effectively blocks the active corrosion sites.
Structure Activity Relationship Sar Studies of 1h Indazol 1 Ylacetic Acid Derivatives
Impact of Substituents on Biological Potency
The nature and position of substituents on the indazole ring are critical determinants of the biological potency of 1H-indazol-1-ylacetic acid derivatives. Research has consistently shown that even minor modifications can lead to substantial changes in activity.
SAR studies on 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer immunotherapy, have revealed that the 1H-indazole scaffold is essential for inhibitory activity. nih.gov The potency of these inhibitors is significantly influenced by substituents at both the 4- and 6-positions of the indazole ring. nih.gov For instance, in a series of synthesized 1H-indazole derivatives, compound 2g (structure not specified in source) showed the highest IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov Further studies on 3-substituted 1H-indazoles identified that the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong in vitro inhibitory activity against IDO1. nih.gov
In the context of extracellular signal-regulated kinase (ERK) inhibition, a series of 1H-indazole amide derivatives were evaluated. The results indicated that compounds with specific substitutions showed potent enzymatic and cellular activity. nih.gov Similarly, for epidermal growth factor receptor (EGFR) kinase inhibition, certain 1H-indazole derivatives displayed strong potencies, with substitutions playing a key role. nih.gov For example, compound 109 (structure not specified in source) was a potent inhibitor of both EGFR T790M and EGFR kinases. nih.gov
Fragment-based design strategies have led to the discovery of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors. nih.gov Follow-up screening and SAR studies identified compounds 32 and 35 as highly potent inhibitors, demonstrating that specific substitution patterns are key to achieving low nanomolar potency. nih.gov
The synthesis of various substituted indazole acetic acids has shown that the introduction of different functional groups affects the electronic properties and, consequently, the biological interactions of the molecules. researchgate.net For example, introducing an electron-withdrawing chlorine atom at the 4-position was well-tolerated in certain synthetic routes, while electron-donating groups at the 5-position led to reduced yields, which can be an indirect indicator of how these substitutions might affect interaction with biological targets. researchgate.net
| Compound/Derivative Class | Target Enzyme | Key Substituent Findings | IC₅₀ Values |
| 1H-Indazole Derivatives | IDO1 | Substituent groups at the 4- and 6-positions are crucial for activity. nih.gov | Compound 2g : 5.3 μM nih.gov |
| 3-Substituted 1H-Indazoles | IDO1 | A carbohydrazide moiety at the C3 position plays a crucial role. nih.gov | 121 : 720 nM, 122 : 770 nM nih.gov |
| 1H-Indazole Amide Derivatives | ERK1/2 | Specific amide substitutions lead to potent activity. nih.gov | 9.3 ± 3.2 to 25.8 ± 2.3 nM nih.gov |
| 1H-Indazole Derivatives | EGFR Kinase | Appropriate substitutions lead to strong potency against wild-type and mutant forms. nih.gov | 109 : 5.3 nM (T790M), 8.3 nM (WT) nih.gov |
| 1H-benzo[d]imidazol-2-yl)-1H-indazoles | PDK1 | Specific substitutions arising from fragment linking led to potent inhibitors. nih.gov | 32 : 80 nM, 35 : 94 nM nih.gov |
Role of Hydrophobicity and Ligand Efficiency in Activity
The interplay between a molecule's hydrophobicity and its binding efficiency is a cornerstone of modern drug design. For this compound derivatives, these parameters are vital for achieving potent and specific biological activity.
Hydrophobicity: The docking models for 1H-indazole-based IDO1 inhibitors have shown that effective interactions with the ferrous ion of the heme group and with key residues within the hydrophobic Pockets A and B of the enzyme are essential for inhibitory activity. nih.gov This indicates that the hydrophobic character of the indazole scaffold and its substituents is a key driver of binding and, therefore, potency. nih.gov The necessity for the molecule to fit into these hydrophobic pockets underscores the importance of tuning the lipophilicity of the derivatives to optimize this interaction.
Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the binding energy per atom of a ligand, providing a way to compare the quality of different fragments and lead compounds. In the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a fragment-led de novo design approach identified 1H-indazole-based derivatives as effective binders. nih.govnih.gov These compounds exhibited excellent ligand efficiencies, ranging from 0.30 to 0.48. nih.govnih.gov Such high LE values indicate that the indazole core is a highly efficient scaffold for binding to the FGFR kinase domain, making it an excellent starting point for developing more potent inhibitors. nih.gov The evaluation of ligand efficiency helps in selecting compounds that have a favorable balance of size and binding affinity, which is a critical aspect of developing drug-like molecules. nih.gov
Pharmacophore Analysis
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. For this compound and its derivatives, pharmacophore analysis has been instrumental in understanding their interaction with various biological targets and in guiding the design of new, more potent compounds.
Studies have identified the 1H-indazole structure as a novel key pharmacophore for potent IDO1 inhibitory activity. nih.gov The essential interactions include those with the heme ferrous ion and hydrophobic pockets within the enzyme's active site. nih.gov This suggests a pharmacophore model for IDO1 inhibitors that includes a metal-chelating feature and specific hydrophobic elements.
For other targets, pharmacophore models have also been elucidated. For instance, a study on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) as estrogen receptor alpha (ERα) inhibitors identified a best-fit pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. researchgate.netugm.ac.id This model was successfully used for virtual screening to identify new potential ERα inhibitors. researchgate.netugm.ac.id
Similarly, in the design of inhibitors for FGFR kinases, an indazole-based pharmacophore was identified using fragment-led de novo design and docking models. nih.gov For cyclooxygenase-2 (COX-2) inhibitors based on a triazole-carboxylic acid scaffold, a pharmacophore model was generated featuring two aromatic rings and one hydrogen bond acceptor. nih.govnih.gov Although not directly on this compound, these studies on related heterocyclic compounds highlight common pharmacophoric features that are often transferable and relevant for the design of new indazole-based inhibitors. The core principle involves identifying the key interaction points—hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings—that define the molecule's ability to bind to its target receptor. nih.govnih.govyoutube.com
Strategies for Modulating Selectivity and Efficacy
Achieving high selectivity and efficacy is a primary goal in drug discovery. For derivatives of this compound, several strategic approaches have been employed to fine-tune their biological profiles.
Structure-Guided and Fragment-Based Design: A powerful strategy involves using the three-dimensional structure of the target protein to guide the design of inhibitors. For instance, structure-guided drug design was used to develop 1H-indazole derivatives as inhibitors of EGFR kinase and ERK1/2. nih.gov Fragment-led de novo design proved successful in identifying an indazole-based pharmacophore for FGFR kinase inhibition. nih.gov This approach starts with small, low-complexity molecules (fragments) that bind weakly to the target and then grows or links them to create a more potent lead compound. nih.govnih.gov This method led to the discovery of 1H-indazole derivatives that inhibited FGFR1-3 with excellent ligand efficiencies and some moderate selectivity toward individual FGFR isoforms, suggesting that further optimization could lead to highly selective inhibitors. nih.gov
Core Structure Replacement and Scaffold Hopping: Another effective strategy is to replace the central chemical scaffold of a known inhibitor with a different one, like the indazole ring, while retaining the key pharmacophoric features. This "scaffold hopping" can lead to compounds with improved properties. For example, a series of 2-(1H-indazol-1-yl)-thiazole derivatives were designed as potent and selective EP1 receptor antagonists by replacing a pyrazole-phenyl core. nih.gov This modification resulted in candidates with promising in vivo activity for treating overactive bladder. nih.gov
Modulation of Physicochemical Properties: The introduction of specific substituents can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which in turn affects efficacy. The synthesis of various substituted indazole acetic acids, including alkoxy and hydroxy derivatives, provides a toolkit of compounds with diverse properties that can be screened for optimal activity and pharmacokinetic profiles. researchgate.netwhiterose.ac.ukdiva-portal.org
Chemical Genetics Approach: For targets like the Akt kinase, a chemical genetics strategy has been used to achieve high selectivity. ucsf.edu This involves creating a mutant version of the kinase that is sensitive to an engineered inhibitor. An indazole-scaffold-based inhibitor was developed that could selectively inhibit the analog-sensitive mutant Akt without affecting the wild-type kinase, allowing for precise investigation of the kinase's function. ucsf.edu This approach demonstrates a sophisticated method for achieving exceptional selectivity.
Applications and Potential Beyond Core Research
Use as Chemical Intermediates in Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, and derivatives of 1H-indazol-1-ylacetic acid serve as crucial building blocks in the synthesis of complex therapeutic agents. nih.govdiva-portal.org The structural rigidity and hydrogen bonding capabilities of the indazole nucleus make it an attractive starting point for constructing molecules with specific biological activities. diva-portal.org
Notable examples of drugs synthesized using indazole carboxylic acid intermediates include Lonidamine and Gamendazole.
Lonidamine: This compound, chemically known as 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid, is recognized for its anti-cancer properties. tribioscience.comnih.gov It functions by interfering with the energy metabolism of cancer cells. nih.govnih.gov The synthesis of Lonidamine can be achieved through a concise two-pot sequence starting from precursors that establish the 1H-indazole core, which is subsequently alkylated and hydrolyzed to yield the final carboxylic acid product. researchgate.net
The synthesis of these and other biologically active molecules demonstrates the utility of the indazole acetic acid framework as a versatile intermediate in pharmaceutical development. researchgate.net
| Compound | Therapeutic Area | Synthetic Precursor Type | Reference |
|---|---|---|---|
| Lonidamine | Oncology | 1H-indazole intermediate | tribioscience.comresearchgate.net |
| Gamendazole | Male Contraception | 1H-indazole intermediate | researchgate.netallfordrugs.com |
Scaffold-Hopping and Fragment-Based Drug Design
In modern drug discovery, strategies like scaffold-hopping and fragment-based drug design are employed to identify novel compounds with improved properties. The indazole scaffold is frequently used in these approaches due to its unique chemical properties and its similarity to other important biological motifs like indole (B1671886) and benzimidazole. diva-portal.org
Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a structurally different one while retaining its biological activity. niper.gov.in This can lead to new drugs with better patentability, improved pharmacokinetic profiles, or fewer side effects. The indazole ring is an effective replacement for other bicyclic heteroaromatic systems, allowing chemists to explore new chemical space. diva-portal.orgniper.gov.in
Fragment-based drug design (FBDD) starts with identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to create a more potent lead compound. The indazole nucleus is a popular fragment due to its favorable properties, including low molecular weight and its ability to form key interactions with protein targets. diva-portal.orgnih.gov For instance, a fragment-based approach utilizing an indazole hit led to the development of a new potent AXL kinase inhibitor. nih.gov Similarly, this strategy was used to identify a novel class of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors based on a 1H-indazolyl scaffold. nih.gov
| Strategy | Role of Indazole Scaffold | Outcome/Example | Reference |
|---|---|---|---|
| Scaffold Hopping | Replacement for other privileged scaffolds (e.g., indole) | Generation of novel compound series with potentially improved properties. | diva-portal.orgniper.gov.in |
| Fragment-Based Drug Design | Serves as a high-value initial fragment for binding to targets. | Discovery of novel AXL and PDK1 kinase inhibitors. | nih.govnih.gov |
Use as Bioisosteres (e.g., Phenol (B47542) Bioisosteres)
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one part of a molecule with a bioisostere is a common strategy in medicinal chemistry to enhance a compound's efficacy, selectivity, or metabolic stability. nih.gov
The indazole ring has been successfully employed as a bioisostere for the phenol group. diva-portal.orgnih.gov Phenolic compounds are common in many pharmaceuticals but are often susceptible to rapid metabolism, specifically glucuronidation, which can lead to poor oral bioavailability. nih.govnih.gov
Research has shown that replacing a phenol group with an indazole can effectively block this metabolic pathway. nih.gov In the case of GluN2B subunit-containing NMDA receptor antagonists, this bioisosteric replacement retained high affinity and inhibitory activity while preventing conjugation with glucuronic acid. Molecular dynamics simulations confirmed that the indazole moiety could replicate the key molecular interactions of the original phenol group within the receptor's binding site. This makes the indazole scaffold a valuable tool for medicinal chemists to overcome the pharmacokinetic challenges associated with phenolic drugs. nih.gov
Industrial Applications (e.g., Herbicides, Dyes)
Beyond pharmaceuticals, derivatives of the 1H-indazole core have found applications in the agrochemical industry. Several patents describe the use of indazole compounds as active ingredients in pesticides. googleapis.comgoogle.comgoogle.com These compounds have demonstrated efficacy as fungicides, insecticides, and miticides. googleapis.comgoogle.com The development of novel pesticides is crucial to manage pests that have developed resistance to existing treatments. googleapis.com Indazole derivatives offer a different chemical class that can be effective against such resistant species. googleapis.comgoogle.com Some indazole derivatives are also noted to have plant growth regulating activity. googleapis.comchemimpex.com
While the core this compound structure is not directly cited as a dye, the broader class of heterocyclic compounds is integral to the synthesis of various dyes. Specifically, in agriculture, dyes are often mixed with herbicide formulations to serve as visual markers, ensuring even application and preventing overlaps or missed areas. usda.gov However, the primary industrial application for indazole derivatives themselves is in the formulation of pesticides.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways
The creation of diverse libraries of 1H-indazol-1-ylacetic acid derivatives for biological screening hinges on the availability of efficient and versatile synthetic methodologies. A significant area of future research is the development of novel synthetic pathways that offer advantages in terms of yield, selectivity, and substrate scope.
Recent advancements have introduced innovative cascade N-N bond forming reactions for synthesizing indazole acetic acid scaffolds. One such method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions, which allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives. researchgate.netdiva-portal.orgwhiterose.ac.uk This approach tolerates a range of functional groups and has been used to synthesize numerous novel indazole acetic acids. diva-portal.orgdiva-portal.org The ability to generate three distinct types of derivatives from a common precursor is particularly valuable for early-stage drug discovery, enabling the rapid exploration of subtle structural modifications. diva-portal.orgwhiterose.ac.uk
Another promising direction is the use of metal-catalyzed reactions. For instance, a copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure, provides a convenient route to 1N-alkoxycarbonyl indazole derivatives. rsc.org Palladium-catalyzed cross-coupling reactions have also been employed to synthesize novel 3-heteroaryl N-1-functionalized indazoles from ethyl (3-iodo-1H-indazol-1-yl)acetate. researchgate.net Furthermore, silver(I)-mediated intramolecular oxidative C-H amination presents an efficient method for constructing a variety of 3-substituted indazoles that are otherwise difficult to synthesize. nih.gov The exploration of more ecologically friendly and efficient metal-catalyzed reactions continues to be a key focus. benthamscience.com
Future synthetic strategies will likely focus on:
One-pot procedures: Streamlining multi-step syntheses to improve efficiency and reduce waste. rsc.orgresearchgate.net
Diversity-oriented synthesis: Developing pathways that allow for the generation of a wide array of structurally diverse analogs from a common intermediate.
Asymmetric synthesis: Creating chiral derivatives to investigate the stereochemical requirements for biological activity.
Table 1: Comparison of Novel Synthetic Methods for Indazole Acetic Acid Derivatives
| Synthetic Method | Starting Materials | Key Features | Type of Derivatives Produced |
|---|---|---|---|
| Cascade N-N Bond Formation | 3-amino-3-(2-nitroaryl)propanoic acids | Base-mediated; tolerates various functional groups. researchgate.netdiva-portal.org | Unsubstituted, hydroxy, and alkoxy indazole acetic acids. whiterose.ac.uk |
| Copper-Catalyzed Cyclization | 2-formylboronic acids, diazodicarboxylates | Efficient two-step, one-pot procedure. rsc.org | 1N-alkoxycarbonyl indazoles. rsc.org |
| Silver-Mediated C-H Amination | Arylhydrazones | Efficient for otherwise difficult-to-synthesize compounds. nih.gov | Variety of 3-substituted indazoles. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Ethyl (3-iodo-1H-indazol-1-yl)acetate, heteroarylmetallated derivatives | Versatile for creating C-C bonds with heteroaryl groups. researchgate.net | 3-heteroaryl N-1-functionalized indazoles. researchgate.net |
Exploration of New Biological Targets
While research has established the anti-inflammatory and potential anticancer activities of certain this compound derivatives, the full spectrum of their biological targets remains to be explored. The indazole scaffold is considered a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological macromolecules. diva-portal.orgderpharmachemica.com
Future research will focus on screening libraries of these compounds against a broader array of targets to uncover novel therapeutic applications. Potential areas of exploration include:
Kinase Inhibition: Many indazole-containing compounds are known kinase inhibitors. nih.gov Systematic screening against the human kinome could identify derivatives that selectively inhibit kinases involved in cancer, immunology, or metabolic disorders. For example, derivatives have been designed as inhibitors of epidermal growth factor receptor (EGFR) and Unc-51-like kinase 1 (ULK1). nih.gov
Receptor Modulation: Indazole derivatives have shown activity as antagonists for receptors like the 5-HT3 receptor and the EP1 receptor. diva-portal.orgnih.gov Further investigation could reveal activity at other G-protein coupled receptors (GPCRs) or nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which have been targeted by structurally related indole (B1671886) acetic acids. nih.gov
Enzyme Inhibition: Beyond cyclooxygenase, derivatives could be tested against other enzyme classes, such as proteases or phosphatases, which are implicated in numerous diseases. For instance, some indazole derivatives have been identified as inhibitors of ubiquitin-specific protease 7 (USP7). nih.gov
Antimicrobial and Antiviral Activity: The therapeutic potential of indazole derivatives extends to infectious diseases. benthamscience.comderpharmachemica.comjocpr.com Screening against various strains of bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents. nih.gov
The identification of new biological targets will be crucial for expanding the therapeutic utility of the this compound scaffold beyond its current applications.
Advanced Computational Modeling for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. For this compound derivatives, advanced computational modeling offers a path to accelerate the discovery process and reduce reliance on costly and time-consuming empirical screening.
Key computational approaches for future research include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies have been used to understand the binding modes of indazole derivatives in the active sites of enzymes like COX-2 and to explore interactions with cancer-related proteins. nih.govnih.govjocpr.com Future studies will utilize docking to screen virtual libraries of this compound analogs against new biological targets and to prioritize compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. These models can predict the activity of unsynthesized analogs, guiding the design of more potent molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic view of molecular interactions than static docking poses. researchgate.net These simulations can be used to assess the stability of binding and to calculate binding free energies, helping to refine lead compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models can guide the design of new scaffolds that retain the key interaction points of known active compounds.
By integrating these computational methods, researchers can adopt a structure-based drug design approach, leading to a more efficient and targeted discovery of novel therapeutic agents based on the this compound framework. nih.govtandfonline.com
Preclinical Development of Lead Compounds
Once a promising "lead compound" is identified through screening and initial optimization, it must undergo rigorous preclinical development to assess its potential as a drug candidate. This translational phase bridges the gap between basic discovery and clinical trials. For derivatives of this compound, this process is a critical future direction.
The preclinical development pathway involves several key stages:
Lead Optimization: This iterative process involves the chemical modification of a lead compound to improve its pharmacological and pharmacokinetic properties. For an indazole acid lead, this could involve synthesizing analogs to enhance potency, improve metabolic stability, increase oral bioavailability, and reduce off-target effects. acs.orgacs.org For example, in the development of adenosine (B11128) monophosphate-activated protein kinase (AMPK) activators, an initial indazole acid lead was optimized by modifying the core heterocyclic structure to an indole to improve poor oral bioavailability. acs.org
In Vitro and In Vivo Pharmacology: The optimized compounds are tested in more complex biological systems. This includes cell-based assays to confirm activity and mechanism of action, followed by studies in animal models of the target disease to evaluate efficacy. nih.gov
Pharmacokinetics and ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are evaluated. These studies determine how the drug is processed by the body and are crucial for establishing a viable therapeutic profile.
Toxicology Studies: Comprehensive safety testing is performed in animals to identify any potential toxicities and to determine a safe dose range for subsequent human trials.
A derivative of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid, identified as a potent and selective COX-2 inhibitor, was deemed a lead compound for further optimization based on preliminary results. nih.gov The successful navigation of these preclinical hurdles is essential for advancing a this compound-based compound to the stage of an Investigational New Drug (IND) application and, ultimately, to clinical trials in humans.
Q & A
Q. What are the common synthetic routes for 1H-indazol-1-ylacetic acid, and how can reaction conditions be optimized for academic reproducibility?
Methodological Answer:
- Key Synthesis Pathways :
- Carboxylation of indazole precursors : React 1H-indazole with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrothermal synthesis : Utilize controlled temperature and pressure to promote cyclization, as demonstrated in analogous imidazole-acetic acid syntheses .
- Optimization Parameters :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification to avoid byproducts.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Temperature control : Gradual heating (60–80°C) prevents decomposition.
| Method | Yield Range | Key Conditions | Common Byproducts |
|---|---|---|---|
| Carboxylation | 45–65% | DMF, K₂CO₃, 70°C, 12h | Unreacted chloroacetate |
| Hydrothermal | 30–50% | H₂O/EtOH, 100°C, 24h | Oligomeric species |
Validation : Characterize products via -NMR (δ 7.8–8.2 ppm for indazole protons) and HPLC purity >95% .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer:
- Core Techniques :
- NMR : Confirm regiochemistry via -NSC (Nuclear Spin Coupling) patterns; acetic acid protons appear as a singlet (δ 4.5–5.0 ppm) .
- IR Spectroscopy : Validate carboxylate C=O stretches at 1680–1720 cm⁻¹ .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity .
- Resolving Inconsistencies :
Documentation : Report all spectral artifacts (e.g., solvent peaks) and preprocessing steps (baseline correction, integration thresholds) .
Q. How should researchers design crystallization experiments for this compound to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Crystallization Strategies :
- Solvent layering : Use a high-polarity solvent (e.g., DMSO) layered with a low-polarity anti-solvent (hexane) to induce slow nucleation .
- Temperature gradient : Cool saturated solutions from 50°C to 4°C over 48 hours.
- Critical Parameters :
Validation : Check crystal quality with SHELXT for space-group determination and SHELXL for refinement (R1 < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical computational models and experimental crystallographic data for this compound derivatives?
Methodological Answer:
- Integration Workflow :
- Case Study :
| Parameter | Experimental (X-ray) | Computational (DFT) | Discrepancy Resolution |
|---|---|---|---|
| C–O bond length (Å) | 1.24 ± 0.02 | 1.27 ± 0.01 | Apply soft restraints in SHELXL |
| Torsion angle (°) | 175.3 | 178.9 | Validate via Hirshfeld surface analysis |
Reporting : Disclose computational assumptions (e.g., gas-phase vs. solid-state) and refinement restraints in CIF files .
Q. What strategies are effective in addressing discrepancies between spectroscopic data (e.g., NMR, IR) and X-ray crystallography results for this compound complexes?
Methodological Answer:
- Root-Cause Analysis :
- Dynamic effects in solution : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to probe flexibility .
- Protonation states : IR bands shift with pH; confirm carboxylate protonation via solid-state NMR .
- Mitigation :
Documentation : Annotate all experimental conditions (pH, temperature) in metadata .
Q. What advanced refinement techniques in SHELXL are particularly useful for handling disordered structures in this compound crystals?
Methodological Answer:
- SHELXL Features :
- Workflow :
| Disorder Type | SHELXL Command | Example Application |
|---|---|---|
| Rotational disorder | AFIX 66 | Methyl group rotation in solvents |
| Positional disorder | PART 0.5 | Split carboxylate orientations |
Best Practices : Archive refinement logs and PLATON checkCIF reports for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
